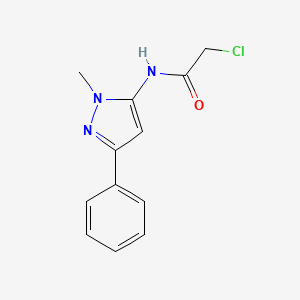

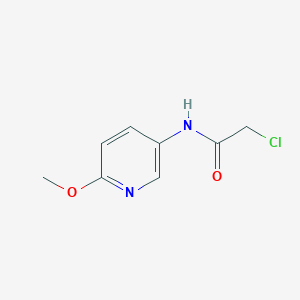

![molecular formula C16H12Cl2N2O2 B1621301 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 286841-02-9](/img/structure/B1621301.png)

3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

Molecular Structure Analysis

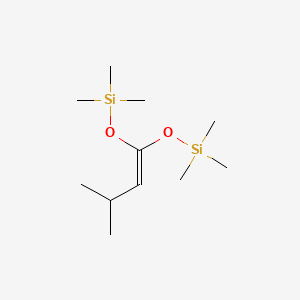

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, a five-membered ring containing two oxygen atoms and two nitrogen atoms, is a key feature of this molecule. The chlorobenzyl and chloromethyl groups are attached to this ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring and the chloro groups. The oxadiazole ring is a heterocycle and may participate in various chemical reactions. The chloro groups may also be reactive, potentially undergoing substitution reactions .Applications De Recherche Scientifique

Synthesis and Mesomorphic Behavior

One study focused on the synthesis and characterization of 1,3,4-oxadiazole derivatives, exploring their mesomorphic behavior and photoluminescent properties. These compounds exhibited a wide range of mesophases, including cholesteric and nematic phases, and showed strong blue fluorescence emissions, highlighting their potential in liquid crystal displays and photoluminescent materials (Han et al., 2010).

Novel Condensing Agents

Another study introduced a novel condensing agent for the synthesis of various compounds, including amides, esters, and polyamides, demonstrating the versatility of oxadiazole derivatives in synthetic chemistry. This approach enables the preparation of complex molecules under mild conditions, potentially simplifying the synthesis of pharmaceuticals and polymers (Saegusa et al., 1989).

Fluorescent Chemosensors

Oxadiazole derivatives have been used to create highly sensitive and selective chemosensors for fluoride ions. These materials demonstrate significant fluorescence quenching in the presence of fluoride, offering a promising approach for the development of new sensory materials for environmental and health-related applications (Zhou et al., 2005).

Antimicrobial and Antimalarial Agents

Research into the biological activity of oxadiazole derivatives has revealed their potential as antimicrobial and antimalarial agents. Some studies have synthesized and tested various oxadiazole compounds, finding promising activities that could lead to new treatments for infectious diseases (Hutt et al., 1970).

Material Science Applications

The unique properties of oxadiazole derivatives have also been explored in material science, particularly in the development of electroluminescent devices and as electron-transporting materials. These applications highlight the potential of oxadiazole compounds in advanced technological applications, including organic light-emitting diodes (OLEDs) and other electronic devices (Zhang et al., 2007).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other interacting molecules . .

Safety and Hazards

As with any chemical compound, handling “3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole” would require appropriate safety precautions. The specific hazards associated with this compound are not known, but it’s always important to use personal protective equipment and follow safe laboratory practices when handling chemical substances .

Orientations Futures

The potential applications and future directions for research on this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis. Further studies would be needed to explore these possibilities .

Propriétés

IUPAC Name |

5-(chloromethyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c17-9-15-19-16(20-22-15)12-3-7-14(8-4-12)21-10-11-1-5-13(18)6-2-11/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXINYPZWYBYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NOC(=N3)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381900 | |

| Record name | 5-(Chloromethyl)-3-{4-[(4-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286841-02-9 | |

| Record name | 5-(Chloromethyl)-3-{4-[(4-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

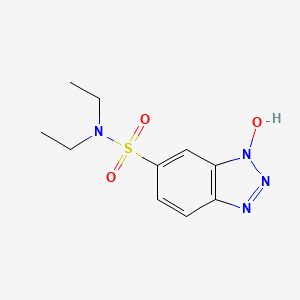

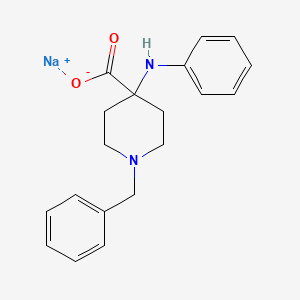

![2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid](/img/structure/B1621218.png)

![6-Hydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1621236.png)